molecular formula C10H15NO7S2 B1329604 2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethyl hydrogen sulfate CAS No. 21635-69-8

2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethyl hydrogen sulfate

Cat. No.: B1329604
CAS No.: 21635-69-8
M. Wt: 325.4 g/mol
InChI Key: MRILAYPKVVWTRG-UHFFFAOYSA-N
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Description

2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethyl hydrogen sulfate is an organic compound with the molecular formula C10H15NO7S2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a sulfonyl group attached to a phenyl ring, making it a versatile molecule for different chemical reactions and applications.

Scientific Research Applications

Chemistry

In chemistry, 2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethyl hydrogen sulfate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive sulfonyl group. It may also serve as a precursor for developing bioactive molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Its structure allows for the design of drugs targeting specific biological pathways.

Industry

Industrially, this compound is used in the production of dyes and pigments. Its sulfonyl group enhances the solubility and stability of these products, making them suitable for various applications.

Safety and Hazards

The safety data sheet (SDS) for this compound suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Immediate medical attention should be sought in all cases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethyl hydrogen sulfate typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-amino-5-methoxy-2-methylbenzenesulfonyl chloride.

    Reaction with Ethanol: This intermediate is then reacted with ethanol in the presence of a base, such as sodium hydroxide, to form the corresponding ethyl ester.

    Sulfonation: The ethyl ester is subsequently sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the hydrogen sulfate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often requiring catalysts or specific solvents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethyl hydrogen sulfate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-methoxy-2-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethanol: A related compound with similar functional groups but lacking the hydrogen sulfate group.

Uniqueness

The presence of both the sulfonyl and hydrogen sulfate groups in 2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethyl hydrogen sulfate makes it unique compared to its analogs. These functional groups confer distinct chemical reactivity and solubility properties, enhancing its utility in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(4-amino-5-methoxy-2-methylphenyl)sulfonylethyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO7S2/c1-7-5-8(11)9(17-2)6-10(7)19(12,13)4-3-18-20(14,15)16/h5-6H,3-4,11H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRILAYPKVVWTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066719
Record name Ethanol, 2-[(4-amino-5-methoxy-2-methylphenyl)sulfonyl]-, hydrogen sulfate (ester)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21635-69-8
Record name Ethanol, 2-[(4-amino-5-methoxy-2-methylphenyl)sulfonyl]-, 1-(hydrogen sulfate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21635-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((4-amino-5-methoxy-2-methylphenyl)sulfonyl)-, 1-(hydrogen sulfate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021635698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[(4-amino-5-methoxy-2-methylphenyl)sulfonyl]-, 1-(hydrogen sulfate)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[(4-amino-5-methoxy-2-methylphenyl)sulfonyl]-, hydrogen sulfate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-amino-5-methoxy-o-tolyl)sulphonyl]ethyl hydrogen sulphate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.428
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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